molecular formula C7H6N2O B060577 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one CAS No. 194344-82-6

1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one

Cat. No. B060577
CAS RN: 194344-82-6
M. Wt: 134.14 g/mol
InChI Key: LUOKUPYTTZULMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, also known as MPI, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a versatile molecule that has been found to exhibit a range of biological activities, including antitumor, antibacterial, and antiviral properties. In

Mechanism of Action

The mechanism of action of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is not fully understood, but it has been proposed that it may inhibit DNA synthesis and induce apoptosis in cancer cells. Additionally, it has been suggested that 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one may disrupt bacterial cell walls and inhibit viral replication.
Biochemical and Physiological Effects:
1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to inhibit bacterial growth by disrupting cell wall synthesis. 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one has also been shown to inhibit viral replication by blocking viral entry into host cells.

Advantages and Limitations for Lab Experiments

1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one has several advantages for lab experiments, including its versatility and ease of synthesis. Additionally, it has been found to exhibit a range of biological activities, making it a useful tool for studying various diseases and conditions. However, there are also limitations to using 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. One area of interest is exploring its potential as a therapeutic agent for cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method. 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one may also have potential applications in the development of antibacterial and antiviral agents. Further studies are needed to fully explore the potential of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one as a therapeutic agent.

Synthesis Methods

1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one can be synthesized through a variety of methods, including the reaction of imidazole-4,5-dicarboxylic acid with methylamine in the presence of a coupling agent. Another method involves the reaction of 1-methylimidazole with ethyl chloroformate, followed by the addition of ammonia. The yield of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one synthesis can be improved by optimizing reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one has also been found to possess antiviral activity against the influenza virus and hepatitis C virus.

properties

CAS RN

194344-82-6

Product Name

1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1-methylpyrrolo[1,2-c]imidazol-5-one

InChI

InChI=1S/C7H6N2O/c1-5-6-2-3-7(10)9(6)4-8-5/h2-4H,1H3

InChI Key

LUOKUPYTTZULMB-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=O)N2C=N1

Canonical SMILES

CC1=C2C=CC(=O)N2C=N1

synonyms

5H-Pyrrolo[1,2-c]imidazol-5-one,1-methyl-(9CI)

Origin of Product

United States

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